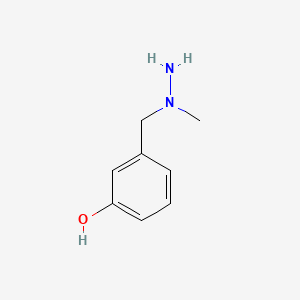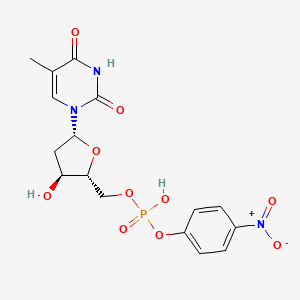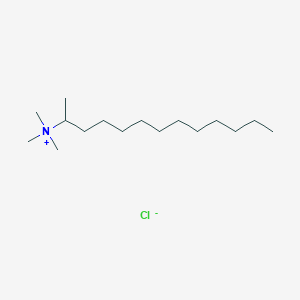
Nymphaeol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nymphaeol A is a prenylated flavonoid isolated from propolis collected in Okinawa, Japan. It is known for its various biological activities, including antioxidant, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties . This compound has shown significant potential in scientific research, particularly in the fields of medicine and biology.
Preparation Methods
Nymphaeol A can be isolated from propolis collected in Okinawa. The structure of this compound was determined using spectral methods, including mass spectrometry and 2D NMR . The compound is typically extracted using ethanol, and the ethanol extracts of Okinawan propolis show significant biological activities .
Chemical Reactions Analysis
Nymphaeol A undergoes various chemical reactions, including oxidation and reduction. It is a tetrahydroxyflavanone substituted by hydroxy groups at positions 5, 7, 3’, and 4’, and a geranyl group at position 6 . The compound exhibits radical scavenging activity, making it a potent antioxidant . Common reagents used in these reactions include oxidizing and reducing agents, and the major products formed are typically oxidized or reduced derivatives of this compound.
Scientific Research Applications
Nymphaeol A has been extensively studied for its scientific research applications. It has shown significant anti-inflammatory, anti-diabetic, and anti-Alzheimer’s effects . The compound inhibits albumin denaturation, nitrite accumulation, and cyclooxygenase-2 activity, making it a potential therapeutic agent for inflammatory diseases . Additionally, this compound has been shown to promote insulin secretion and glucose absorption, offering potential therapy for diabetes. Its anticancer properties are also noteworthy, as it suppresses angiogenesis and induces caspase-dependent apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of Nymphaeol A involves the inactivation of survival signals and the induction of apoptosis. It significantly inactivates mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in new vessel formation in human umbilical vein endothelial cells . Additionally, this compound induces caspase-dependent apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Nymphaeol A is part of a group of prenylated flavonoids, including Nymphaeol B, Nymphaeol C, and Isonymphaeol B . These compounds share similar structures and biological activities but differ in their specific substitutions and functional groups. For example, Nymphaeol B is 2’-geranyl eriodictyol, while Nymphaeol C is 6-dimethylallyl-2’-geranyl eriodictyol . These structural differences contribute to variations in their biological activities and potential therapeutic applications.
This compound stands out due to its potent antioxidant and anticancer properties, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
XCYSQFHYFNWYFP-CEMXSPGASA-N |
SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Synonyms |
nymphaeol A propolin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)











